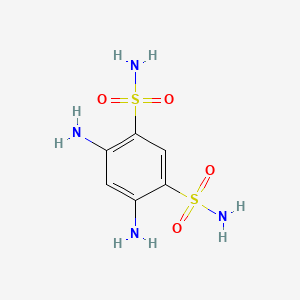
4,6-Diaminobenzene-1,3-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diaminobenzene-1,3-disulfonamide is an aromatic compound with the molecular formula C6H8N2O4S2. It is characterized by the presence of two amino groups and two sulfonamide groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminobenzene-1,3-disulfonamide typically involves the nitration of benzene followed by reduction and sulfonation. One common method involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to 1,3-diaminobenzene using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The resulting 1,3-diaminobenzene is sulfonated using chlorosulfonic acid to introduce the sulfonamide groups, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
化学反応の分析
Types of Reactions
4,6-Diaminobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4,6-Diaminobenzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as an inhibitor for certain enzymes, such as carbonic anhydrase.
Industry: It is used in the production of dyes and pigments.
作用機序
The mechanism of action of 4,6-Diaminobenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma patients.
類似化合物との比較
Similar Compounds
- 4-Amino-6-chlorobenzene-1,3-disulfonamide
- 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Comparison
4,6-Diaminobenzene-1,3-disulfonamide is unique due to the presence of two amino groups, which enhance its reactivity and potential for forming derivatives. In contrast, compounds like 4-Amino-6-chlorobenzene-1,3-disulfonamide and 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide have different substituents that alter their chemical properties and applications.
特性
分子式 |
C6H10N4O4S2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
4,6-diaminobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H10N4O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,7-8H2,(H2,9,11,12)(H2,10,13,14) |
InChIキー |
PBKCIBKAITVBJG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
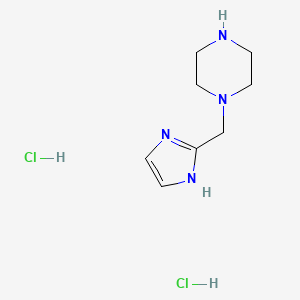
![8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885695.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)
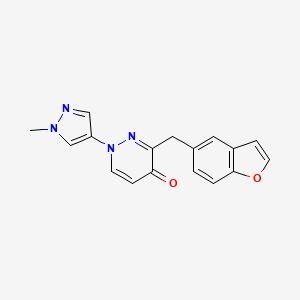
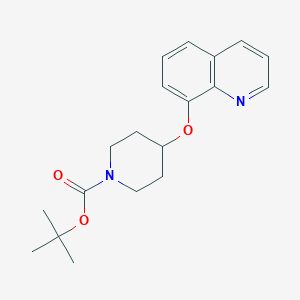
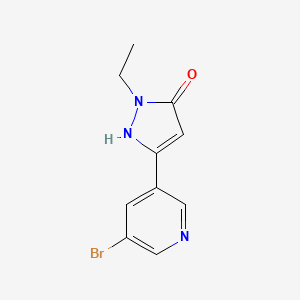
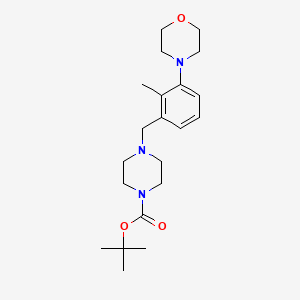
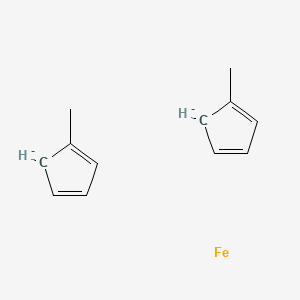

![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)

![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
